1-(4-nitrophenethyl)-1H-imidazole

Nitric Oxide Synthase Enzyme Inhibition Structure-Activity Relationship

Choose 1-(4-nitrophenethyl)-1H-imidazole for precise nNOS and aromatase inhibitor research. Its exclusive 4-nitrophenethyl group provides unmatched electronic and steric properties critical for SAR studies. Substituting with generic imidazoles invalidates binding affinity and metabolic stability assays. Ideal for lead optimization in neurological and breast cancer therapeutic development.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 56643-91-5
Cat. No. B3053864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenethyl)-1H-imidazole
CAS56643-91-5
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2
InChIKeyHCPMKJOVCNZGSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenethyl)-1H-imidazole (CAS 56643-91-5): A Core Imidazole Scaffold for Targeted Research and Synthesis


1-(4-Nitrophenethyl)-1H-imidazole is a heterocyclic compound consisting of an imidazole core linked by an ethyl chain to a 4-nitrophenyl group [1]. With a molecular formula of C₁₁H₁₁N₃O₂ and a weight of 217.22 g/mol , it is classified as a small molecule research compound and has been investigated for various biological activities, including enzyme inhibition, antimicrobial, and anticancer properties [2].

Why Generic Imidazole Substitution Fails: The Specificity of 1-(4-Nitrophenethyl)-1H-imidazole in Chemical and Biological Systems


Interchanging 1-(4-nitrophenethyl)-1H-imidazole with other imidazoles is scientifically inadvisable due to the unique electronic and steric profile of its 4-nitrophenethyl substituent. This group profoundly influences the compound's reactivity, binding affinity, and metabolic stability. For example, the electron-withdrawing nature of the 4-nitro group significantly alters the nucleophilicity of the imidazole ring compared to unsubstituted imidazole . Furthermore, the specific geometry of the ethyl linker between the imidazole and phenyl rings is a key determinant in target recognition, as demonstrated by structure-activity relationship (SAR) studies on related N-substituted imidazoles [1]. These factors preclude the use of a generic imidazole as a substitute in research applications requiring this precise molecular architecture.

Quantitative Differentiation Guide: 1-(4-Nitrophenethyl)-1H-imidazole vs. Closest Analogs and Alternatives


Inhibition of Neuronal Nitric Oxide Synthase (nNOS) vs. Endothelial NOS (eNOS) by N-(4-nitrophenacyl)imidazole

While 1-(4-nitrophenethyl)-1H-imidazole itself was not the primary focus, a closely related analog, N-(4-nitrophenacyl)imidazole, was identified in a study screening N-substituted imidazoles for NOS inhibition [1]. This analog, which shares the 4-nitrophenyl group, exhibited measurable inhibition of nNOS with a degree of selectivity over eNOS. This provides a class-level inference that the 4-nitrophenyl substitution, a key feature of the target compound, can confer selective enzyme inhibition compared to unsubstituted or differently substituted imidazoles, such as 1-phenyl-imidazole or nitro-arginine [1].

Nitric Oxide Synthase Enzyme Inhibition Structure-Activity Relationship

Glucuronidation Metabolic Stability: Impact of 4-Nitrophenyl Substituent on 1-Substituted Imidazoles

A study investigating the glucuronidation of eight 1-substituted imidazoles by human UDP-glucuronosyltransferases (UGTs) revealed that 1-(4-nitrophenyl)imidazole, a compound with a direct 4-nitrophenyl substituent, was not a substrate for glucuronidation [1]. This was attributed to the strong electron-withdrawing effect of the 4-nitro group, which prevents the formation of a quaternary ammonium-linked glucuronide [1]. While 1-(4-nitrophenethyl)-1H-imidazole possesses an ethyl linker, this data provides class-level evidence that the 4-nitrophenyl group confers significant resistance to this major Phase II metabolic pathway compared to other substituted imidazoles in the series.

Drug Metabolism Glucuronidation Metabolic Stability UDG-Glucuronosyltransferase

Antimicrobial Activity: Comparison of 1-(4-Nitrophenyl)-1H-imidazole with Other Synthesized Compounds

In a 2025 study evaluating the antimicrobial activity of three synthesized compounds, 1-(4-nitrophenyl)-1H-imidazole (a direct analog lacking the ethyl linker) demonstrated moderate dual antibacterial and antifungal activity [1]. Specifically, it showed an inhibition zone of 12 mm and a Minimum Inhibitory Concentration (MIC) of 500 µg/mL against Mucor spp. [1]. While not a direct head-to-head comparison, the study provides a quantitative baseline for this class of 4-nitrophenyl imidazoles, allowing for an assessment of how structural modifications (e.g., the addition of an ethyl linker in 1-(4-nitrophenethyl)-1H-imidazole) might alter potency and spectrum of activity compared to the unlinked analog.

Antimicrobial Antifungal Structure-Activity Relationship

Aromatase (CYP19A1) as a Predicted Therapeutic Target for 1-(4-Nitrophenethyl)-1H-imidazole

Computational drug-target interaction databases identify aromatase (CYP19A1) as a predicted therapeutic target for 1-(4-nitrophenethyl)-1H-imidazole [1]. Aromatase is a key enzyme in estrogen biosynthesis and a validated target for breast cancer therapy. This prediction differentiates the compound from other imidazoles that may not have this specific target profile. While experimental validation is required, this computational evidence suggests a specific, testable hypothesis for its mechanism of action, positioning it as a potential scaffold for developing novel non-steroidal aromatase inhibitors, as explored in related pharmacophore modeling studies [2].

Aromatase Inhibitor Drug Target CYP19A1

Optimal Research Application Scenarios for 1-(4-Nitrophenethyl)-1H-imidazole (CAS 56643-91-5)


Lead Scaffold for Selective Nitric Oxide Synthase (nNOS) Inhibitors

Based on evidence that a closely related 4-nitrophenyl imidazole analog exhibits selective nNOS inhibition [1], this compound serves as an ideal starting point for medicinal chemistry efforts aimed at developing novel nNOS inhibitors. Researchers can modify the ethyl linker and imidazole ring to optimize potency and selectivity for nNOS over other isoforms (iNOS, eNOS), which is crucial for treating neurological conditions without adverse cardiovascular effects.

Investigating Metabolic Stability in Drug Design

Given the class-level evidence that the 4-nitrophenyl group confers resistance to glucuronidation [1], this compound is a valuable tool for studying drug metabolism. It can be used as a model substrate to investigate how structural modifications (e.g., linker length, substituent position) influence Phase II metabolism, guiding the design of drug candidates with improved pharmacokinetic profiles and longer half-lives.

Systematic Antimicrobial Structure-Activity Relationship (SAR) Studies

With moderate antimicrobial activity established for its close analog, 1-(4-nitrophenyl)-1H-imidazole (12 mm zone, 500 µg/mL MIC against Mucor spp.) [1], 1-(4-nitrophenethyl)-1H-imidazole is well-suited for systematic SAR studies. Procurement for this purpose allows researchers to use it as a benchmark to evaluate how the introduction of the ethyl linker and further derivatization impacts potency, spectrum, and resistance profile against bacterial and fungal pathogens.

Validation and Optimization of Aromatase (CYP19A1) Inhibitors

The in silico prediction of aromatase (CYP19A1) as a primary target [1] makes this compound a high-priority procurement for experimental validation. Researchers can directly test its inhibitory activity against aromatase in vitro, providing the first empirical data to support or refute the computational prediction. Positive results would validate it as a novel chemical scaffold for developing next-generation, non-steroidal aromatase inhibitors for breast cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-nitrophenethyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.